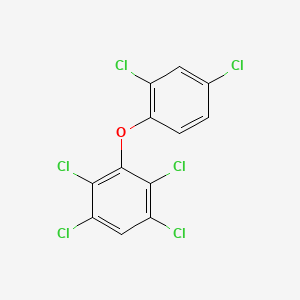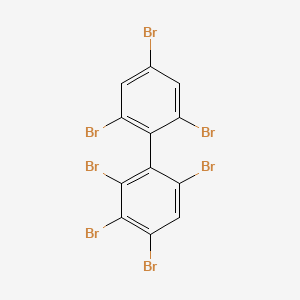![molecular formula C13H28O4Si B14303988 Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol CAS No. 112906-38-4](/img/structure/B14303988.png)
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pent-2-en-1-ol backbone. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol typically involves the reaction of pent-2-en-1-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium diisopropylamide (LDA) or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: LDA in tetrahydrofuran (THF) or organolithium reagents in hexane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing unwanted reactions . The protection can be reversed by treatment with fluoride ions, which cleave the Si-O bond, regenerating the free hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers and more susceptible to hydrolysis.
Triisopropylsilyl ethers: More bulky and provide greater steric protection but are less commonly used due to higher cost.
Uniqueness
Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol is unique due to the balance it offers between stability and ease of removal. The TBDMS group is significantly more hydrolytically stable than trimethylsilyl groups, making it a preferred choice for protecting hydroxyl groups in various synthetic applications .
Eigenschaften
CAS-Nummer |
112906-38-4 |
|---|---|
Molekularformel |
C13H28O4Si |
Molekulargewicht |
276.44 g/mol |
IUPAC-Name |
acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol |
InChI |
InChI=1S/C11H24O2Si.C2H4O2/c1-11(2,3)14(4,5)13-10-8-6-7-9-12;1-2(3)4/h6-7,12H,8-10H2,1-5H3;1H3,(H,3,4) |
InChI-Schlüssel |
LDNDYUJQMPPGOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)[Si](C)(C)OCCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


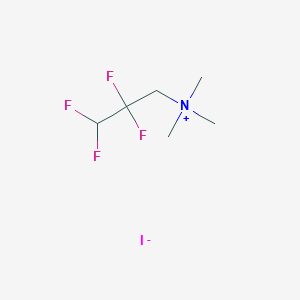
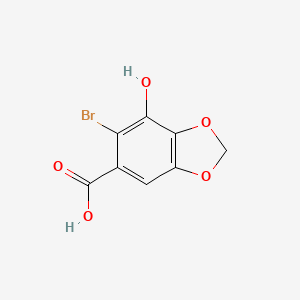
![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
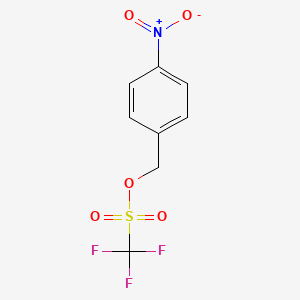
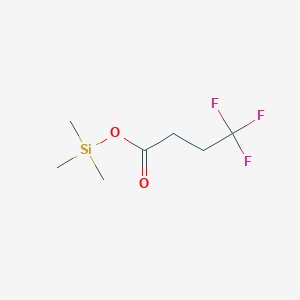
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
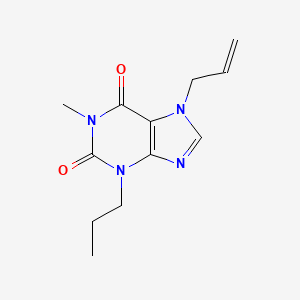
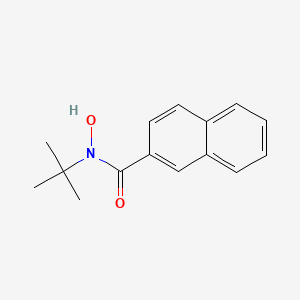
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
